molecular formula C8H10FNO3S B7756718 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 383-49-3

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B7756718
CAS No.: 383-49-3
M. Wt: 219.24 g/mol
InChI Key: LMMQROYAOUDXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide (CAS 383-49-3) is a fluorinated benzenesulfonamide derivative of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapeutics . This compound serves as a key chemical scaffold and intermediate in the design of high-affinity inhibitors for carbonic anhydrase (CA) isozymes . Researchers utilize this compound to develop selective inhibitors that target tumor-associated isozymes CAIX and CAXII, which are strongly upregulated in various cancers such as brain, breast, colon, kidney, and lung tumors, and are linked to poor patient prognosis . The incorporation of fluorine atoms on the benzenesulfonamide ring system is a critical strategy, as it substantially lowers the pKa of the sulfonamide group, thereby strengthening the compound's interaction with the zinc ion in the active site of carbonic anhydrases and improving binding affinity . The N-(2-hydroxyethyl) side chain is a valuable pharmacophoric element that can enhance aqueous solubility and contribute to favorable interactions within the hydrophilic region of the enzyme's active site, aiding in the optimization of drug-like properties . The primary research value of this compound lies in its role as a precursor or lead structure for creating novel compounds with picomolar affinity and high selectivity for cancer-related CA isozymes over ubiquitous off-targets like CA I and II, which is crucial for reducing undesirable side effects in potential therapeutic applications . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMQROYAOUDXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255073
Record name 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-49-3
Record name 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethanolamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions, such as temperature, pressure, and mixing speed. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Research indicates that fluorinated benzenesulfonamides, including 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, can act as inhibitors of carbonic anhydrases (CAs), enzymes that are often overexpressed in tumors. The inhibition of these enzymes can disrupt tumor growth and proliferation, making them attractive targets for cancer therapy .

Mechanism of Action
The mechanism by which this compound exerts its effects involves covalent modification of the active site of carbonic anhydrases. This modification leads to irreversible inhibition of enzymatic activity, which is crucial for the survival of cancer cells under acidic conditions typical of tumor microenvironments .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving sulfonyl chlorides and amines. The introduction of the hydroxyethyl group enhances the compound's solubility and biological activity, providing a scaffold for further modifications to improve efficacy and selectivity against specific targets .

Derivative Exploration
Research has focused on synthesizing derivatives of this compound to enhance its pharmacological properties. For instance, modifications to the sulfonamide group or the introduction of additional functional groups can lead to compounds with improved binding affinity to carbonic anhydrases or other biological targets .

Case Studies and Research Findings

StudyFindings
Boike et al., 2022Demonstrated that fluorinated benzenesulfonamides exhibit high binding affinity for CAIX, with a lead compound showing a KdK_d value significantly lower than previous compounds .
Dudutienė et al., 2024Investigated the covalent inhibition mechanism involving this compound and its derivatives, highlighting their potential in drug design due to irreversible binding properties .
PMC11651660Reported promising in vitro antiproliferative effects of benzenesulfonamide derivatives on cancer cell lines, supporting their development as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The hydroxyethyl group and the sulfonamide moiety play crucial roles in the binding and activity of the compound.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Solubility: The 2-hydroxyethyl group in the target compound likely improves water solubility compared to lipophilic groups like phenyl (logP ~2.5) or thiazol-2-yl. This aligns with VD10-35 (), where a hydroxyethylsulfonyl group contributes to targeting membrane-bound enzymes .

Synthetic Accessibility: The thiazol-2-yl derivative (38) was synthesized in 85% yield via alkylation with methyl iodide and calcium hydride, demonstrating efficient N-functionalization .

Biological Activity: Pyrrolidinyl-ethylphenoxy derivatives () show selectivity for α1A/α1D-adrenergic receptors, suggesting that bulky N-substituents can fine-tune receptor binding . Thiazol-2-yl and iodophenyl groups may enhance antimicrobial or antiproliferative activities due to electron-withdrawing effects or halogen bonding .

Thermal Stability :

  • The thiazol-2-yl analog (38) has a melting point of 169–171°C, indicating moderate thermal stability, whereas hydroxyethyl derivatives may exhibit lower melting points due to increased flexibility .

Biological Activity

4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of benign prostatic hyperplasia (BPH) and prostate cancer. This compound exhibits unique biological activities that merit detailed investigation.

  • IUPAC Name : this compound
  • Empirical Formula : C₈H₁₀FNO₃S
  • Molecular Weight : 207.24 g/mol

The biological activity of this compound primarily involves its antiandrogenic properties. It acts by inhibiting androgen receptor activity, which is crucial for the growth of prostate cancer cells. Research indicates that this compound can significantly reduce the proliferation of androgen-dependent prostate cancer cell lines, such as LNCaP cells, by disrupting androgen signaling pathways .

Biological Activity Overview

  • Antiandrogenic Activity :
    • In vitro studies have demonstrated that this compound inhibits androgen-induced luciferase activity in cultured cells, indicating its potential as an antiandrogen agent .
    • Treatment with this compound resulted in a marked decrease in the proliferation rate of LNCaP cells after 5 days, with even more significant effects observed by day 8 .
  • Therapeutic Potential :
    • The compound is being explored for its efficacy in treating BPH and prostate carcinoma, leveraging its ability to modulate androgen receptor activity effectively .
    • Its structure allows for modifications that could enhance its pharmacological properties, making it a candidate for further development as a therapeutic agent against prostate-related diseases .

Table 1: Summary of Key Findings on this compound

Study ReferenceObjectiveKey Results
Evaluate antiandrogenic effectsSignificant inhibition of LNCaP cell proliferation at 100 µMShows promise as an antiandrogen for prostate cancer treatment
Synthesis and biological evaluationCompound demonstrated higher antiandrogenic activity than standard treatmentsPotential lead compound for BPH and prostate cancer therapies
Mechanistic study on sulfonamidesInhibition of carbonic anhydrase linked to behavioral modulation in animal modelsSuggests broader therapeutic applications beyond oncology

Discussion

The findings surrounding this compound highlight its promising role in targeting androgen signaling pathways critical in prostate cancer progression. The ability to inhibit cell proliferation in vitro suggests that further studies are warranted to explore its efficacy in vivo and its potential side effects.

Future Directions

Further research should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and long-term effects of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • Clinical Trials : Initiating trials to evaluate safety and efficacy in human subjects suffering from BPH or prostate cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with 2-aminoethanol. Key steps include:

  • Using bases like triethylamine (TEA) or sodium hydroxide to deprotonate the amine group and facilitate sulfonamide bond formation .
  • Solvent selection (e.g., dichloromethane or dimethylformamide) to balance reactivity and solubility .
  • Temperature control (0–25°C) to minimize side reactions.
    • Optimization : Yield improvements require stoichiometric adjustments (1:1.2 molar ratio of sulfonyl chloride to amine) and purification via recrystallization or column chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 19F^{19}\text{F}-NMR to verify fluorine positioning and hydroxyethyl group integration. For example, the hydroxyethyl proton resonates at δ 3.5–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C8_8H11_{11}FN2_2O3_3S) with <2 ppm error .
  • X-ray Crystallography : Resolve bond angles (e.g., S–N–C at ~115°) and confirm sulfonamide geometry .

Advanced Research Questions

Q. How does the hydroxyethyl group influence the compound’s stability under acidic or basic conditions?

  • Experimental Design :

  • Hydrolytic Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Findings : The hydroxyethyl group increases susceptibility to hydrolysis at pH >10 due to intramolecular hydrogen bonding weakening the sulfonamide bond .
    • Mitigation : Stabilize via derivatization (e.g., acetylation of the hydroxyl group) .

Q. What strategies are effective for resolving contradictory data in bioactivity studies of this compound?

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., carbonic anhydrase) may arise from:

  • Solvent Effects : DMSO >1% can denature proteins; use alternative solvents like PBS .
  • Assay Conditions : Validate pH (7.4 vs. 6.8) and ionic strength to match physiological environments .
    • Resolution : Cross-validate using orthogonal methods (e.g., surface plasmon resonance for binding kinetics and enzymatic activity assays) .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

  • Workflow :

  • Docking Simulations : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Prioritize poses with sulfonamide oxygen coordinating the active-site zinc ion .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns; analyze hydrogen bond persistence between the hydroxyethyl group and Thr-199 .
    • Validation : Correlate computational ΔG values with experimental IC50_{50} data .

Q. What are the challenges in scaling up the synthesis without compromising purity?

  • Key Issues :

  • Exothermic Reactions : Implement temperature-controlled batch reactors to prevent thermal degradation .
  • Byproduct Formation : Monitor intermediates via inline FTIR to detect sulfonic acid byproducts early .
    • Solutions : Use continuous-flow reactors with immobilized catalysts (e.g., polymer-supported TEA) to enhance reproducibility .

Methodological Resources

  • Spectral Data : PubChem CID 2802314 provides validated 1H^1\text{H}-NMR and IR spectra .
  • Crystallographic Standards : Refer to Acta Crystallographica Section E for bond-length/angle benchmarks (e.g., S–O bonds: 1.43–1.45 Å) .
  • Toxicity Screening : Use EPA DSSTox (DTXSID6066575) for preliminary ecotoxicological profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.